Urantide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urantide is a selective and competitive urotensin-II (UT) receptor antagonist . It blocks hU-II induced contractions in thoracic aorta ex vivo and exhibits no effect on noradrenaline or endothelin 1-induced contraction or on acetylcholine-induced relaxation .

Synthesis Analysis

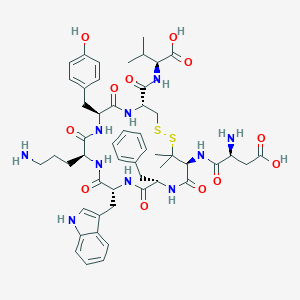

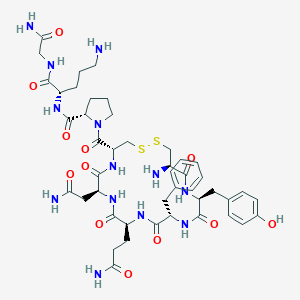

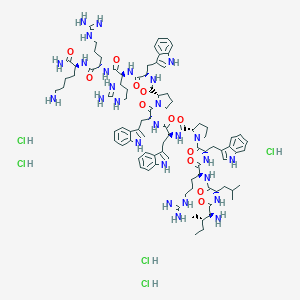

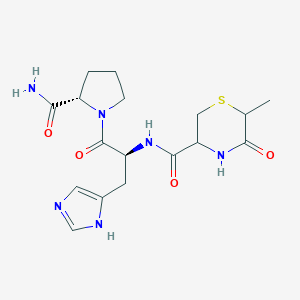

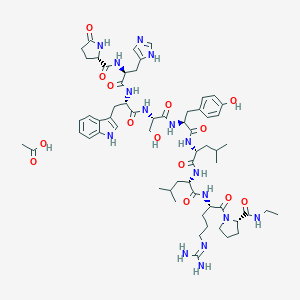

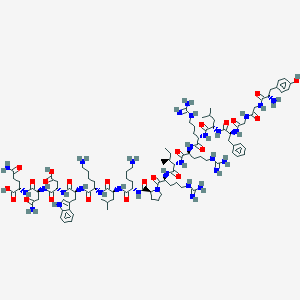

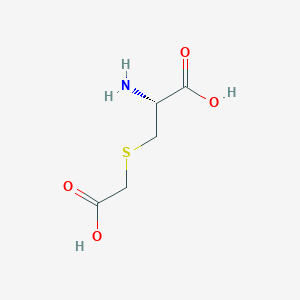

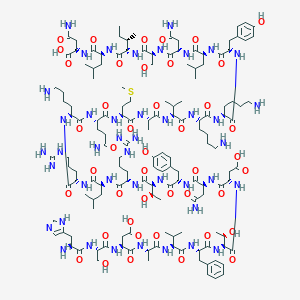

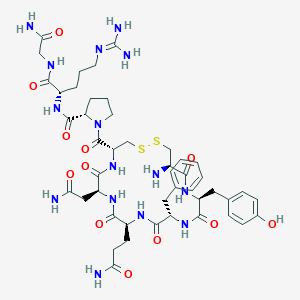

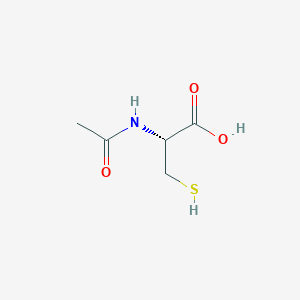

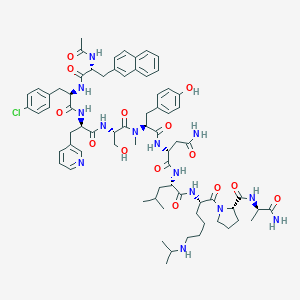

This compound is a synthetic peptide with the sequence DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 . The synthesis of this compound involves complex biochemical reactions, but the exact process is not detailed in the available literature.Molecular Structure Analysis

This compound has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .Physical And Chemical Properties Analysis

This compound is soluble up to 2 mg/ml in water . It has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .科学的研究の応用

Cardiovascular and Atherosclerosis Research

Urantide has been extensively studied for its potential in treating cardiovascular diseases, particularly atherosclerosis. Researchers have discovered that this compound, as an antagonist of the urotensin II receptor GPR14, can protect against atherosclerosis in rat models. It was found to reduce pathological changes and decrease the gene and protein expression levels of urotensin II and GPR14, indicating its potential in treating this condition (Zhao et al., 2013). Further studies have shown that this compound can improve atherosclerosis-related kidney injury by inhibiting the JAK2/STAT3 signaling pathway (Wang et al., 2020), and control the expression of inflammatory mediators such as C-reactive protein (CRP), monocyte chemotactic protein (MCP)-1, and transforming growth factor (TGF)-β in atherosclerotic rats (Zhao et al., 2014).

Cardioprotection and Ischemia-Reperfusion Injury

This compound has shown promise in cardioprotection, particularly against ischemia-reperfusion injury. Studies reveal that it can protect against myocardial ischemia-reperfusion injury in rats through pathways like protein kinase C and the phosphatidylinositol 3-kinase-Akt signaling pathway (Zhang et al., 2012). Additionally, this compound's ability to reduce myocardial apoptosis, possibly by modulating Bcl-2 and Bax protein expression, further demonstrates its potential in treating heart diseases (Yao et al., 2011).

Impact on Vascular Smooth Muscle Cells

Research has also delved into the effects of this compound on vascular smooth muscle cells (VSMCs), finding that it can inhibit their proliferation and the expression of U-II and GPR14, crucial in the development of atherosclerosis (Zhao et al., 2013).

Collagen Metabolism in Atherosclerosis

This compound has been shown to regulate collagen metabolism in atherosclerotic rat hearts, inhibiting the JAK2/STAT3 pathway. This could be significant in preventing and treating atherosclerotic myocardial fibrosis, suggesting a new therapeutic avenue (Wang et al., 2020).

Other Potential Applications

Further studies have explored additional applications, such as the role of this compound in mitigating myocardial damage in atherosclerotic rats by regulating the MAPK signaling pathway (Zhao et al., 2020), and its effects on acute hepatocyte apoptosis in mice (Yu et al., 2011). These findings highlight this compound's diverse potential in biomedical research.

作用機序

特性

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLUBANOZQJZFE-QVKHRKAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66N10O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)